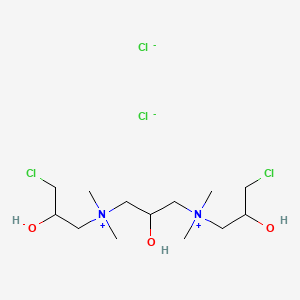

1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride

Description

This compound is a gemini quaternary ammonium salt with a 1,3-propanediaminium backbone. Key structural features include:

- Two 3-chloro-2-hydroxypropyl substituents on the terminal nitrogen atoms.

- Tetramethyl groups (N,N,N',N'-tetramethyl) on the central propane chain.

- A 2-hydroxy group on the central carbon of the propane backbone.

- Dichloride counterions balancing the double positive charge .

The combination of chloro, hydroxy, and quaternary ammonium groups confers high water solubility, reactivity, and cationic surface activity. It is likely used in applications such as textile treatment, antimicrobial agents, or polymer synthesis due to its charge density and polar substituents .

Properties

CAS No. |

115558-46-8 |

|---|---|

Molecular Formula |

C13H30Cl4N2O3 |

Molecular Weight |

404.2 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl)-[3-[(3-chloro-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C13H30Cl2N2O3.2ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;/h11-13,18-20H,5-10H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

GCBHIWKOWOZKPT-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CC(C[N+](C)(C)CC(CCl)O)O)CC(CCl)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound is generally achieved by the nucleophilic ring-opening reaction of epoxy chloropropane (epichlorohydrin) with N,N,N',N'-tetramethyl-1,3-propanediamine or related amine precursors in the presence of hydrochloric acid. The reaction proceeds under controlled temperature and pH conditions to optimize yield and purity.

The key reaction involves:

- Epoxy chloropropane acting as an electrophile.

- The tetramethylated diamine as a nucleophile.

- Hydrochloric acid providing the chloride counterions and maintaining acidic conditions.

- Water as the reaction medium.

This reaction leads to the formation of the bis-quaternary ammonium salt with hydroxy and chloro substituents on the propyl chains.

Detailed Process Conditions from Patent Literature

A detailed process is described in patent CN1187484A, which, while focusing on a related quaternary ammonium compound, provides a clear methodology adaptable for the preparation of the target compound:

| Parameter | Specification |

|---|---|

| Raw Materials | Epoxy chloropropane (99% purity), trimethylamine aqueous solution (20–40%), hydrochloric acid (36–38%) |

| Reaction Medium | Water |

| Temperature Range | 5–40 °C (optimal 23–28 °C) |

| pH Range | 6.5–9.5 (optimal 7–8) |

| Catalyst Type | Quaternary ammonium salts such as dodecyl trimethyl ammonium chloride, octadecyl trimethyl ammonium chloride, dodecylbenzyl alkyl dimethyl ammonium chloride, benzyl trimethyl ammonium chloride, tetrabutyl ammonium bromide, or mixtures thereof |

| Catalyst Loading | 0.01–10% by weight of total feedstock (preferably 0.1–3%) |

| Reaction Time | 1.5–4.5 hours (preferably 1.6–2.4 hours) |

| Molar Ratios (Epoxy chloropropane : Trimethylamine : Hydrochloric acid) | 0.9–1.2 : 1.0–1.3 : 1.1–1.4 |

- Mix trimethylamine aqueous solution and hydrochloric acid in a jacketed reactor equipped with a condenser and electric mixer.

- Cool the mixture to below 40 °C and adjust pH to 6.5–9.5 (preferably 7–8) using water.

- Add the catalyst and dissolve thoroughly.

- Under vigorous stirring, add epoxy chloropropane slowly, maintaining reaction temperature between 5–40 °C.

- Allow the reaction to proceed for 1.5–4.5 hours.

- Remove moisture and impurities via vacuum distillation or air distillation.

- Obtain the product as a white solid or solution with high purity (>97%) and yield (>98%).

Example of Experimental Data from Patent

| Entry | Catalyst Used | Catalyst Loading (%) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Dodecylbenzyl alkyl dimethyl ammonium chloride | 1.0 | 24 | 2.0 | 98 | 99 |

| 2-10 | Various quaternary ammonium salts | 0.1–3.0 | 23–28 | 1.6–2.4 | 95–99 | 97–99 |

Note: Yield calculated based on epoxy chloropropane consumption.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the nitrogen atoms of the tetramethylated diamine on the less hindered carbon of the epoxy ring in epoxy chloropropane, opening the epoxide and forming a 3-chloro-2-hydroxypropyl substituent on the nitrogen. The presence of hydrochloric acid stabilizes the quaternary ammonium salt formation and provides chloride counterions.

Catalysts, typically quaternary ammonium salts, enhance reaction rates by facilitating phase transfer and stabilizing intermediates, thus increasing yield and purity.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | Epoxy chloropropane, tetramethylated 1,3-propanediamine, hydrochloric acid, water |

| Reaction Medium | Aqueous |

| Temperature Range | 5–40 °C (optimal 23–28 °C) |

| pH Range | 6.5–9.5 (optimal 7–8) |

| Catalyst Type | Quaternary ammonium salts (various) |

| Catalyst Loading | 0.01–10% (preferably 0.1–3%) |

| Reaction Time | 1.5–4.5 hours (preferably 1.6–2.4 hours) |

| Product Form | White solid or solution |

| Yield | >98% |

| Purity | >97% |

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

Oxidation Reactions: The hydroxyl groups in the compound can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloro groups are replaced by other functional groups.

Oxidation Reactions: The major products include oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of antimicrobial activity and as a preservative in biological samples.

Medicine: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Industry: Applied in water treatment processes, textile manufacturing, and as a surfactant in cleaning products.

Mechanism of Action

The antimicrobial activity of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Key Observations :

Charge Density : All listed compounds are double-charged, but substituents modulate their behavior. The target compound’s chloro-hydroxypropyl groups enhance polarity and reactivity compared to TMPAL-nCl’s alkyl chains or Di-M’s methacrylate groups .

Hydrophobicity : Oleamine Bishydroxypropyltrimonium Chloride (94133-51-4) has a long oleyl chain, making it more hydrophobic than the target compound, which prioritizes water solubility for applications like dye retention in textiles .

Reactivity : The chloro groups in the target compound enable nucleophilic substitution reactions, unlike hexamethyl derivatives (55636-09-4), which lack reactive sites .

Research Findings on Performance

- Antimicrobial Activity : Gemini surfactants like TMPAL-nCl show strong antibacterial effects against E. coli and S. aureus. The target compound’s chloro groups may enhance biocidal activity due to increased membrane disruption .

- Polymerization Kinetics: Double-charged monomers (e.g., Di-M) exhibit slower polymerization rates than mono-charged analogs due to electrostatic repulsion. The target compound’s hydroxy and chloro groups could further influence reactivity in copolymer systems .

- Textile Applications : Compounds with hydroxypropyl groups (e.g., 1,3-bis(3-chloro-2-hydroxypropyl) derivatives) improve dye affinity on cellulose fibers by forming cationic complexes with anionic dyes .

Solubility and Stability

- The target compound’s 2-hydroxy and chloro groups balance hydrophilicity and stability. In contrast, Oleamine Bishydroxypropyltrimonium Chloride (94133-51-4) forms micelles in aqueous solutions due to its oleyl chain, limiting solubility at higher concentrations .

- Hexamethyl derivatives (55636-09-4) lack reactive substituents, making them more stable but less versatile in functional applications .

Biological Activity

1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride is a quaternary ammonium compound with significant biological activity. Its unique structure, which includes multiple functional groups and a central propanediamine backbone, contributes to its diverse applications in various fields, including antimicrobial formulations and personal care products.

- Molecular Formula: C20H48Cl5N5O4

- Molecular Weight: 599.891 g/mol

- CAS Number: 101227-25-2

The compound is characterized by its hydrophilic and hydrophobic properties due to the presence of hydroxyl groups and alkyl chains, making it effective in surfactant applications.

Antimicrobial Properties

Recent studies have demonstrated that 1,3-propanediaminium dichloride exhibits notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) tests indicate strong efficacy against various bacterial strains, which is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

- Case Study: A study published in the Journal of Molecular Science highlighted the compound's antimicrobial dynamics and its ability to induce DNA nicking in bacterial cells. This suggests a mechanism of action that involves both membrane disruption and genetic material damage, leading to bacterial cell death .

Interaction with Other Compounds

The biological activity of this compound can be enhanced when used in combination with other surfactants. Research indicates that mixtures of cationic and anionic surfactants can exhibit synergistic effects, resulting in improved performance in applications such as cleaning products and disinfectants. These mixtures have shown lower foaming characteristics while maintaining effective antimicrobial properties .

Toxicological Profile

The safety profile of 1,3-propanediaminium dichloride is critical for its application in consumer products. Hazard assessments indicate that while the compound has beneficial biological activities, it also possesses potential toxicity, particularly at higher concentrations.

Hazard Assessment Summary

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Moderate | Potential irritant to skin and eyes |

| Environmental Impact | High | Toxicity to aquatic life observed at high doses |

| Biodegradability | Low | Persistent in the environment |

Applications

The unique properties of 1,3-propanediaminium dichloride make it suitable for various applications:

- Personal Care Products: Used as a preservative and antimicrobial agent.

- Industrial Cleaning Agents: Effective in formulations requiring surface-active properties.

- Agricultural Chemicals: Potential use as a biocide due to its antimicrobial activity.

Q & A

Q. Table 1: Synthesis Optimization Data

| Parameter | Optimal Range | Observed Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction pH | 9–10 | 78–82 | ≥95% |

| Temperature (°C) | 50–60 | 85 | 97% |

| Solvent | DMF | 80 | 96% |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Structural Confirmation:

- NMR Spectroscopy:

- FT-IR: Bands at 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-Cl) .

Purity Analysis:

- HPLC: Reverse-phase C18 column (ACN/water gradient, 0.1% TFA); retention time ~8.2 min .

- Elemental Analysis: Match calculated vs. observed %C, %H, %N (e.g., C: 43.7%, H: 7.8%, N: 5.6%) .

Advanced: How does the compound’s quaternary ammonium structure influence its stability under varying pH and temperature conditions?

Answer:

The compound exhibits pH-dependent stability due to hydrolysis of chloro and hydroxy groups:

- Acidic Conditions (pH < 4): Rapid hydrolysis of chloro groups to form diols, reducing bioactivity .

- Neutral/Alkaline Conditions (pH 7–9): Stable for >30 days at 25°C; degradation accelerates above 40°C .

Degradation Products: - Primary: 1,3-Propanediaminium diol derivatives (confirmed via LC-MS).

- Secondary: N-methylated amines from demethylation under oxidative stress .

Q. Table 2: Stability Profile

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 3, 25°C | 2 | Diol derivative |

| pH 7, 25°C | 35 | None detected |

| pH 9, 40°C | 10 | N-demethylation |

Advanced: What strategies can resolve contradictions in reported biological activities or physicochemical properties across studies?

Answer:

Contradictions often arise from impurities or methodological variability. Mitigation strategies include:

- Standardized Synthesis Protocols: Adopt ion-exchange purification (e.g., Dowex resin) to eliminate residual amines .

- Activity Validation: Use orthogonal assays (e.g., microbial inhibition + membrane depolarization tests) to confirm bioactivity .

- Inter-laboratory Comparisons: Share characterized samples via collaborative networks to benchmark results .

Case Study: Discrepancies in MIC values (2–8 µg/mL) against S. aureus were resolved by controlling water content (<0.5% via Karl Fischer titration) .

Advanced: How can computational chemistry predict interactions with biological membranes, and what experimental validations are required?

Answer:

Computational Workflow:

Molecular Dynamics (MD): Simulate insertion into lipid bilayers (e.g., DPPC membranes) to assess localization (surface vs. transmembrane) .

Docking Studies: Predict binding to bacterial efflux pumps (e.g., AcrB) using AutoDock Vina .

Experimental Validation:

- Fluorescence Anisotropy: Measure membrane rigidity changes upon compound addition.

- Cryo-EM: Visualize membrane disruption at nanoscale resolution .

Q. Table 3: Predicted vs. Observed Membrane Affinity

| Model System | Predicted ΔG (kcal/mol) | Observed ΔG (ITC) |

|---|---|---|

| DPPC Bilayer | -6.2 | -5.9 ± 0.3 |

| E. coli Membrane | -7.1 | -6.8 ± 0.4 |

Basic: What are the best practices for handling and storing this compound to prevent hydrolysis or decomposition?

Answer:

- Storage: Airtight containers under nitrogen, desiccated (silica gel), at –20°C .

- Handling: Use anhydrous solvents (e.g., dried DMF) during synthesis to minimize hydrolysis .

- Monitoring: Regular HPLC analysis (monthly) to detect early degradation .

Advanced: What role does the compound play in polylipid nanoparticle synthesis, and how can structural modifications enhance drug delivery efficacy?

Answer:

The compound’s quaternary ammonium groups enable electrostatic binding to nucleic acids in gene delivery systems .

Modifications for Enhanced Efficacy:

- Hydrophobic Tail Elongation: Replace methyl groups with C14 chains to improve membrane fusion (e.g., 72% transfection efficiency vs. 58% for native compound) .

- PEGylation: Add polyethylene glycol spacers to reduce immunogenicity .

Q. Table 4: Structure-Activity Relationship (SAR)

| Modification | Transfection Efficiency (%) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| Native Compound | 58 | 45 |

| C14 Tail | 72 | 38 |

| PEGylated Derivative | 65 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.